molecular formula C19H14N2O B2577134 (3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole CAS No. 2055935-90-3

(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

Cat. No.: B2577134
CAS No.: 2055935-90-3
M. Wt: 286.334
InChI Key: OYXOYKBPSDLDAZ-MSOLQXFVSA-N
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Description

(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole ( 2055935-90-3) is a chiral indenooxazole derivative of high interest in advanced chemical synthesis and catalysis research . This compound, with the molecular formula C₁₉H₁₄N₂O and a molecular weight of 286.33 g/mol, features a rigid, fused polycyclic structure that makes it a valuable precursor or ligand in the development of asymmetric catalytic reactions . Its specific stereochemistry is critical for inducing chirality in synthesized molecules, which is essential for pharmaceutical and materials science research. The product is offered with a high purity level of ≥97% and requires storage at 2-8°C under an inert atmosphere, such as nitrogen, to ensure long-term stability . Please note that this product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use, as this compound may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

(3aR,8bS)-2-quinolin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O/c1-3-7-14-13(6-1)11-17-18(14)21-19(22-17)16-10-9-12-5-2-4-8-15(12)20-16/h1-10,17-18H,11H2/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXOYKBPSDLDAZ-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. One common method includes the cyclization of a quinoline derivative with an indeno-oxazole precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in batch or continuous flow reactors. Purification methods such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline ring or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Several studies have indicated that derivatives of indeno[1,2-d]oxazole exhibit cytotoxic effects against various cancer cell lines. The quinoline moiety enhances biological activity by potentially interacting with DNA and inhibiting topoisomerases, which are critical for DNA replication and transcription .
  • Antimicrobial Properties :
    • Research has shown that compounds containing the indeno[1,2-d]oxazole framework demonstrate antimicrobial activity against bacteria and fungi. This makes them candidates for developing new antibiotics or antifungal agents .
  • Neuroprotective Effects :
    • Preliminary studies suggest that (3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole may have neuroprotective properties. This could be relevant for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter systems .

Asymmetric Catalysis

The compound serves as a ligand in asymmetric catalysis, which is crucial for synthesizing chiral molecules. Its configuration allows it to facilitate reactions that produce enantiomerically pure compounds, which are essential in pharmaceuticals.

Case Studies

  • Ligand Design :
    • A study demonstrated the use of (3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole as a ligand in palladium-catalyzed reactions. The ligand's stereochemistry was shown to influence the reaction outcome significantly, leading to higher yields of desired products with improved enantioselectivity .
  • Catalytic Applications :
    • In another case study, this compound was applied in the synthesis of complex natural products via asymmetric hydrogenation reactions. The results indicated that the compound effectively enhanced reaction rates and selectivity compared to traditional ligands .

Mechanism of Action

The mechanism of action of (3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.

Comparison with Similar Compounds

Stereochemical Variants

  • (3aR,8aS)-Enantiomer: The enantiomer of the target compound, (3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS: 2095128-11-1), shares identical substituents but exhibits inverted stereochemistry. This inversion significantly alters its performance in asymmetric catalysis, as demonstrated in enantioselective fluorination reactions where stereocomplementary outcomes are observed .
  • Bridged Bisoxazolines: Ligands like (R)-Inda-BOX (methylenebis-indenooxazole) feature a methylene bridge instead of a quinoline group. In asymmetric Darzens reactions, (R)-Inda-BOX achieved 63% yield and 50% ee, highlighting the impact of substituent flexibility on enantioselectivity .

Substituent-Modified Analogues

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Application/Performance Source
Target Compound Quinolin-2-yl 286.33 High enantioselectivity (≥99% ee)
L5 () 1,3-Diphenylpropane backbone 435.20 Used in fluorination; 75% yield
L6 () 4-(Trifluoromethyl)phenyl groups 647.21 Enhanced electron-withdrawing effects
(3aS,8aR)-2-(5-Bromopyridin-2-yl) 5-Bromopyridine 315.16 Halogenation for cross-coupling
(3aS,8aR)-2-(6-Methylpyridin-2-yl) 6-Methylpyridine 236.27 Electron-donating substituent

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in L6) enhance Lewis acidity at metal centers, improving reactivity in electrophilic processes . Conversely, electron-donating groups (e.g., methyl in pyridine derivatives) stabilize metal complexes in nucleophilic reactions .

Bridged Bisoxazoline Ligands

  • Cyclopropane-Bridged Ligands: Compounds like (3aS,8aR)-2,2'-(cyclopropane-1,1-diyl)bis-indenooxazole (L3) feature rigid, small bridges. This geometry imposes a narrow bite angle, favoring coordination to smaller transition metals (e.g., Cu) in cyclopropanation reactions .
  • Cycloheptane-Bridged Ligands : L4 (cycloheptane bridge) showed lower synthetic yield (45%) compared to L5 (75%), likely due to unfavorable steric strain during ligand assembly .

Catalytic Performance in Asymmetric Reactions

Darzens Reaction

Fluorination Reactions

  • The target compound’s high enantiomeric purity (99% ee) makes it superior for copper-catalyzed asymmetric fluorinations, outperforming ligands with less rigid backbones (e.g., L5) .

Radical Cyclopropanation

  • Ligands like (S,R)-L1 (sulfonamide-modified indenooxazole) demonstrated 87% yield in radical cyclopropanations, suggesting that nitrogen-based modifications can stabilize radical intermediates .

Biological Activity

(3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic applications and its role as a ligand in various chemical reactions.

  • Molecular Formula : C₁₉H₁₄N₂O
  • Molecular Weight : 286.33 g/mol
  • CAS Number : 2055935-90-3
  • Solubility : Moderately soluble in organic solvents, with varying solubility reported in different studies.

Research indicates that (3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole exhibits biological activities through various mechanisms:

  • Inhibition of Cytochrome P450 Enzymes : This compound has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. Such inhibition can affect drug metabolism and efficacy in therapeutic settings .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in antibiotic development .
  • Potential Anticancer Activity : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects against certain cancer cell lines. While specific data on this compound is limited, its structural analogs show promise in anticancer research .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that (3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can inhibit the growth of specific bacterial strains at concentrations around 50 µM. These findings support its potential use as an antimicrobial agent .
  • Animal Models : Animal studies are necessary to evaluate the pharmacokinetics and toxicity of this compound. Current literature suggests that further investigations are needed to establish safe dosage levels and therapeutic indices in vivo.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Cytochrome P450 InhibitionInhibits CYP1A2 and CYP2C19
AntimicrobialEffective against certain bacteria
AnticancerPotential cytotoxicity in cancer cells

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (3aS,8aR)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole?

  • Methodological Answer : The compound is synthesized via chiral bisoxazoline ligand frameworks. A common approach involves cyclocondensation of substituted indenol derivatives with quinoline-containing precursors under mild acidic conditions. For example, magnesium bromide (MgBr₂) and triethylamine (TEA) in dichloromethane (CH₂Cl₂) at 0°C have been used to catalyze asymmetric reactions, yielding enantiomerically enriched products . Optimized protocols recommend using stoichiometric ratios of 1.1–1.5 equivalents of reactants and chiral ligands like (R)-Inda-BOX to control stereochemistry .

Q. How is the enantiomeric purity of this compound confirmed?

  • Methodological Answer : Enantiomeric excess (ee) is determined via chiral-stationary-phase HPLC. For instance, Daicel Chiralcel OB-H columns with hexane/2-propanol mobile phases are employed, calibrated against known standards. Absolute configurations are confirmed by comparing optical rotation data (e.g., [α]D²⁰ = −201.7 in CHCl₃) and NMR chemical shifts with literature values .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include δ = 5.64 ppm (d, J = 7.8 Hz) for oxazole protons and δ = 167.8 ppm (carbonyl carbons) .
  • IR Spectroscopy : Peaks at 1645 cm⁻¹ (C=N stretching) and 881 cm⁻¹ (C–O–C bending) confirm oxazole ring formation .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₁₉H₁₄N₂O with [M+H]⁺ at 823.50383) .

Advanced Research Questions

Q. How can enantioselectivity be optimized in catalytic applications of this compound?

  • Methodological Answer : Enantioselectivity is enhanced by modifying ligand steric and electronic properties. For example, substituting the quinoline moiety with electron-withdrawing groups (e.g., trifluoromethyl) improves coordination to metal centers like Cu(I) or Mg(II), increasing ee values to >90% in asymmetric fluorination reactions . Reaction temperature (0–25°C) and solvent polarity (CH₂Cl₂ vs. THF) are also critical variables .

Q. What mechanistic insights explain its role in asymmetric catalysis?

  • Methodological Answer : The compound acts as a chiral ligand in transition-metal complexes, stabilizing trigonal-bipyramidal intermediates during catalytic cycles. For instance, in Cu(I)-catalyzed cyanotrifluoromethylation, the ligand’s indenyl-oxazole backbone facilitates π-π interactions with aryl alkenes, directing stereoselective radical addition . Kinetic studies (e.g., Eyring plots) and DFT calculations further support a stepwise radical rebound mechanism .

Q. How should researchers address contradictions in catalytic performance across substrates?

  • Methodological Answer : Substrate-dependent enantioselectivity (e.g., high ee for aryl alkenes vs. poor ee for alkyl alkenes) can arise from steric mismatches. Systematic screening of ligand derivatives (e.g., cyclopropane- or cyclohexane-diyl bridged bisoxazolines) and reaction additives (e.g., TIPS-protected phenyl groups) may resolve inconsistencies . Cross-referencing NMR reaction monitoring and X-ray crystallography of intermediates can clarify steric/electronic mismatches .

Q. What strategies mitigate low yields during scale-up synthesis?

  • Methodological Answer : Low yields (e.g., 63% in Darzens reactions) are improved by:

  • Precision in stoichiometry : Use 10 mol% MgBr₂ and 2.2 eq. TEA to minimize side reactions .
  • Purification : Gradient silica gel chromatography (hexane/EtOAc) removes diastereomeric byproducts .
  • Moisture control : Anhydrous CH₂Cl₂ and glovebox techniques prevent hydrolysis of intermediates .

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